molecular formula C10H10F3N3 B1482991 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2098106-96-6

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1482991
CAS No.: 2098106-96-6
M. Wt: 229.2 g/mol
InChI Key: CWBCSRLIRRRTLD-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular weight of 204.19 . Its IUPAC name is 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole .


Molecular Structure Analysis

The InChI code for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole is 1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Reaction Mechanisms

Research has been conducted on the crystal structure and mechanistic investigation of reactions involving related pyrazole carbonitrile compounds. One study detailed the crystal structure obtained through X-ray crystallography and proposed a reaction mechanism for the interaction of similar compounds with unsaturated carbonyl compounds (Liu et al., 2013). This provides fundamental insights into the chemical behavior and potential reactivity of such molecules, which can be applied to develop new chemical entities or improve existing ones.

Synthesis and Chemical Properties

Various studies focus on the synthesis of pyrazole carbonitriles and their derivatives, highlighting the efficiency of different synthetic routes. For instance, one research found a concise synthesis method for pyrano[2,3-c]pyrazole-5-carbonitriles that was effective in aqueous media without the need for catalysts, which has the advantages of mild conditions and environmental friendliness (Yu et al., 2014). Another study developed a novel, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using a recyclable catalyst in water, demonstrating the versatility and eco-friendliness of modern synthetic chemistry (Poonam & Singh, 2019).

Molecular Interactions and Electronic Properties

Some research has explored the interaction of pyrazole carbonitrile derivatives with other molecules, such as fullerenes, to enhance their spectral properties. This includes studies on the electronic and chemical properties of these compounds and their potential applications in areas like materials science (Study of the Electronic Properties, 2022). Understanding these interactions can lead to the development of new materials with tailored properties for specific applications.

Environmental and Biological Applications

The synthesis and study of pyrazole carbonitrile derivatives also extend to environmental and biological applications. Research into new transformations of related compounds could offer pathways to developing novel agrochemicals or pharmaceuticals with improved efficacy and reduced environmental impact. For example, novel synthesis approaches for pyrazole-4-carbonitrile derivatives highlight their potential as key intermediates in crop protection, showcasing the importance of these compounds in sustainable agriculture (Plem, Müller, & Murguía, 2015).

Safety and Hazards

The compound has the GHS07 pictogram. The hazard statements are H302, H315, H319, H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCSRLIRRRTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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